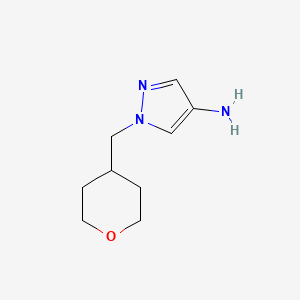

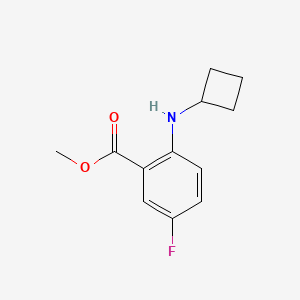

![molecular formula C10H9F2N3 B1399051 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240578-13-5](/img/structure/B1399051.png)

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Descripción general

Descripción

“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with the empirical formula C10H9N3F2 and a molecular weight of 209.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1H-1,2,4-triazole derivatives were synthesized and screened on Arabidopsis thaliana and Oryza sativa . Another study reported the synthesis of a crucial intermediate for the synthesis of azole antifungal drugs .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a 2,4-difluorophenyl group via a methylene bridge .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Characterization of Pyrazole Derivatives : The study by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives, including a detailed analysis of their structure through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These derivatives displayed significant activity against breast cancer and microbes (Titi et al., 2020).

Chemical Properties and Reactivity

- Reactivity of Pyrazole Derivatives : Dalinger et al. (2013) examined the reactivity of 3,4,5-trinitro-1H-pyrazole, showing its potential in nucleophilic substitution reactions, crucial for creating various pyrazole-based compounds with potential applications in material science (Dalinger et al., 2013).

Biological Applications

- Biological Activity of Pyrazole Derivatives : The research by Manna et al. (2002) on a series of pyrazole derivatives revealed their ability to inhibit amine oxidases, which could be significant in developing therapeutic agents (Manna et al., 2002).

Analytical Chemistry Applications

- Development of Chemosensors : Gao et al. (2018) synthesized a novel diarylethene containing pyrazole derivative that exhibited excellent fluorescence sensing ability for specific metal ions, suggesting its use in environmental monitoring and analytical chemistry (Gao et al., 2018).

Dye Synthesis

- Synthesis of Azo and Bisazo Dyes : Bagdatli and Ocal (2012) investigated pyrazolone derivatives for synthesizing new heterocycles with dyeing properties, highlighting the potential application of such compounds in the textile industry (Bagdatli & Ocal, 2012).

Materials Science

- Nonlinear Optical Chromophores : Shelkovnikov et al. (2019) utilized polyfluorinated pyrazole derivatives in the synthesis of donor–acceptor dyes, demonstrating their potential in developing materials for nonlinear electro-optics (Shelkovnikov et al., 2019).

Fluorescent Sensors

- Development of Fluorescent Sensors : Mac et al. (2010) created a novel fluorescent dye based on the pyrazoloquinoline skeleton, which showed promise as a sensor for detecting inorganic cations in polar solvents (Mac et al., 2010).

Safety and Hazards

The safety data sheet provided by Sigma-Aldrich indicates that this compound is classified as a combustible solid. It does not have a flash point, indicating that it does not ignite easily . Users are advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling .

Propiedades

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUVZIAADOZCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1398970.png)

![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)